molecular formula C25H22N2O B4853368 2-phenyl-N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]acetohydrazide

2-phenyl-N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]acetohydrazide

Cat. No. B4853368
M. Wt: 366.5 g/mol
InChI Key: FDHHNINHRFORPW-YWNVXTCZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenyl-N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]acetohydrazide, also known as PPAH, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. PPAH belongs to the class of hydrazide derivatives, which have been extensively studied for their biological activities.

Mechanism of Action

The mechanism of action of 2-phenyl-N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]acetohydrazide involves the inhibition of tubulin polymerization, which is essential for cell division. 2-phenyl-N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]acetohydrazide binds to the colchicine binding site of tubulin, preventing the formation of microtubules and disrupting the mitotic spindle. This leads to cell cycle arrest and ultimately, cell death.
Biochemical and Physiological Effects:
2-phenyl-N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]acetohydrazide has been found to have a low toxicity profile in normal cells, indicating its potential as a selective anticancer agent. 2-phenyl-N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]acetohydrazide has also been shown to inhibit angiogenesis, the formation of new blood vessels that supply nutrients to tumors. This effect may contribute to the anti-cancer activity of 2-phenyl-N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]acetohydrazide.

Advantages and Limitations for Lab Experiments

One advantage of 2-phenyl-N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]acetohydrazide is its ease of synthesis, which makes it readily available for laboratory experiments. However, 2-phenyl-N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]acetohydrazide has limited solubility in water, which can affect its bioavailability and efficacy in vivo. Further studies are needed to optimize the formulation and delivery of 2-phenyl-N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]acetohydrazide for clinical applications.

Future Directions

Future research on 2-phenyl-N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]acetohydrazide could focus on its potential as a combination therapy with other anticancer agents. Additionally, the development of 2-phenyl-N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]acetohydrazide derivatives with improved solubility and pharmacokinetic properties could enhance its therapeutic potential. Further studies are also needed to elucidate the molecular mechanisms underlying the anti-cancer activity of 2-phenyl-N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]acetohydrazide.

Scientific Research Applications

2-phenyl-N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]acetohydrazide has been investigated for its potential as an anticancer agent. Studies have shown that 2-phenyl-N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]acetohydrazide exhibits cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer cells. 2-phenyl-N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]acetohydrazide has also been found to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

N-[[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]amino]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O/c28-25(20-23-14-8-3-9-15-23)27-26-24(18-16-21-10-4-1-5-11-21)19-17-22-12-6-2-7-13-22/h1-19H,20H2,(H,27,28)/b18-16+,19-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDHHNINHRFORPW-YWNVXTCZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NN=C(C=CC2=CC=CC=C2)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)NN=C(/C=C/C2=CC=CC=C2)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]amino]-2-phenylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-phenyl-N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]acetohydrazide
Reactant of Route 2
2-phenyl-N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]acetohydrazide
Reactant of Route 3
2-phenyl-N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]acetohydrazide
Reactant of Route 4
2-phenyl-N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]acetohydrazide
Reactant of Route 5
2-phenyl-N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]acetohydrazide
Reactant of Route 6
2-phenyl-N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]acetohydrazide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.